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Compound of Interest

Compound Name: Benzyl methyl sulfide

Cat. No.: B1583059 Get Quote

Introduction to Benzyl Methyl Sulfide (BMS)
Benzyl Methyl Sulfide (BMS), also known as [(Methylthio)methyl]benzene, is a potent, sulfur-

containing aromatic compound valued in the flavor industry for its ability to impart specific

savory and roasted notes.[1] Its unique organoleptic profile makes it an essential component in

the creation of complex and authentic flavor profiles for a wide range of food and beverage

products.[1] Naturally detected in foods such as chicken, pork, and milk, its application allows

for the enhancement and replication of cooked, savory, and roasted characteristics.[2]

This document provides researchers, scientists, and drug development professionals with a

comprehensive guide to the physicochemical properties, organoleptic profile, and practical

application of BMS. It includes detailed protocols for formulation, dosage optimization, and

analytical quality control to ensure consistent and effective use.

Regulatory Status: Benzyl Methyl Sulfide is designated as a flavoring agent by major

regulatory bodies.[3][4] It holds FEMA number 3597 and JECFA number 460.[4][5][6] The Joint

FAO/WHO Expert Committee on Food Additives (JECFA) concluded in 1999 that BMS poses

"no safety concern at current levels of intake when used as a flavouring agent".[3][7]

Physicochemical Properties
A thorough understanding of BMS's physical and chemical properties is fundamental for its

effective handling, storage, and application in food systems. These properties dictate its

solubility, volatility, and stability, which are critical factors in flavor formulation and performance.
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Property Value Source(s)

Chemical Formula C₈H₁₀S [5][8]

Molecular Weight 138.23 g/mol [3][5][9]

CAS Number 766-92-7 [5][6][8]

Appearance Colorless to pale yellow liquid [10]

Boiling Point 196-198 °C @ 760 mm Hg [3][10]

Melting Point -30 °C [3][10]

Flash Point 71.67 - 73 °C [3][10]

Density 1.015 - 1.020 g/cm³ @ 25 °C [3][10]

Refractive Index 1.563 - 1.573 @ 20 °C [3][10]

Solubility

Slightly soluble in water;

Soluble in fats, ethanol, and

propylene glycol.[3][9][10]

[3][9][10]

Vapor Pressure 0.507 mmHg @ 25 °C (est.) [10]

Organoleptic Profile: The Essence of Savory
The primary value of BMS lies in its powerful and distinctive aroma profile. It is characterized by

its strong sulfurous and roasted notes. At appropriate dilutions, it contributes desirable savory

characteristics reminiscent of cooked meats.

Odor Descriptors: Roasted, burnt, beefy, chicken, pork, sulfurous, onion, and

alliaceous/garlic notes.[1][2][9][10]

Flavor Profile: Described as having beef, burnt, and chicken-like taste characteristics.[1][2]

Application Insight: The "stench" or potent sulfurous character of the neat compound can be

misleading.[3] The desirable savory and roasted notes only become apparent at very high

dilutions (typically in the parts-per-million or even parts-per-billion range). Therefore, precise

and controlled dosing is critical to achieving the target flavor profile.
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Applications in Food Systems
BMS is a versatile flavoring agent used to build savory character in a variety of products.[1] Its

high impact at low concentrations makes it a cost-effective tool for flavor creation.

Savory & Meat Products: It is instrumental in replicating the taste of grilled or roasted meat,

making it invaluable for processed meats, soups, gravies, and sauces.[1]

Plant-Based Alternatives: With the rise of meat substitutes, BMS provides the essential

savory and meaty notes required for consumer acceptance of plant-based burgers,

sausages, and other products.[1]

Baked Goods: In baked goods, it can be used at very low levels (e.g., up to 0.20 ppm) to add

a subtle roasted or savory depth to crackers, breads, and other savory baked items.[10]

Snack Foods & Condiments: Used to enhance the savory profile of snack seasonings,

marinades, and condiments.

Application Protocol: Formulation and Dosing
Due to its potency, BMS must be handled and dosed with precision. Direct addition of the neat

material to a food product is never recommended. A stepwise dilution approach is required.

Preparation of Stock Solutions
Causality: Preparing a stock solution is essential for accurate dosing. Ethanol (95%) is the

preferred solvent due to its food-grade status, high volatility (minimizing solvent off-notes), and

excellent solubility for BMS.[9] Propylene glycol is a suitable alternative, especially for

applications where slower volatilization is desired.[10]

Protocol:

Materials: Benzyl Methyl Sulfide (≥98% purity), 95% food-grade ethanol or propylene

glycol, calibrated analytical balance, Class A volumetric flasks, and glass pipettes.

Procedure for 1% (w/w) Stock Solution: a. Tare a clean, dry glass beaker on an analytical

balance. b. Accurately weigh 1.00 g of Benzyl Methyl Sulfide into the beaker. c. Add 99.00

g of 95% ethanol or propylene glycol to the beaker. d. Stir gently with a glass rod until the
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solution is homogeneous. e. Transfer the solution to a labeled amber glass bottle and store

at 4°C.

Procedure for Serial Dilutions: Prepare further dilutions (e.g., 0.1%, 1000 ppm, 100 ppm)

from the 1% stock solution as needed for application trials. Always use the same solvent for

serial dilutions.

Recommended Starting Dosages & Optimization
The optimal dosage of BMS is highly dependent on the food matrix and the desired flavor

profile. The following are suggested starting points for evaluation.

Food Matrix
Recommended Starting Level (ppm in
final product)

Soups & Broths 0.005 - 0.05 ppm

Processed Meats 0.01 - 0.10 ppm

Plant-Based Meat Analogs 0.02 - 0.20 ppm

Savory Snacks (seasoning) 0.10 - 0.50 ppm

Baked Goods 0.01 - 0.20 ppm[10]

The process of determining the final concentration is iterative, involving sensory evaluation to

fine-tune the level for the desired impact without introducing harsh notes.
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Caption: Workflow for Dosage Optimization of Benzyl Methyl Sulfide.
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Analytical Protocol: Quality Control & Verification
Verifying the concentration of volatile sulfur compounds like BMS in a final product is crucial for

quality assurance. Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-

MS) is the standard method due to its high sensitivity and specificity.[11][12] A sulfur-selective

detector like a Flame Photometric Detector (FPD) can also be used.[12]

HS-GC-MS Method
Causality: This method is ideal because it analyzes the volatile compounds in the headspace

above the sample, minimizing interference from the non-volatile food matrix. The mass

spectrometer provides definitive identification based on the molecule's mass fragmentation

pattern.[12]

Protocol:

Sample Preparation: a. Accurately weigh a defined amount of the food product (e.g., 5.0 g)

into a headspace vial. b. Add a saturated salt solution (e.g., NaCl) to increase the volatility of

the analyte by the "salting-out" effect. c. Add an appropriate internal standard (e.g., a

deuterated analog or a different sulfur compound like dimethyl disulfide) for accurate

quantification. d. Immediately seal the vial with a PTFE/silicone septum cap.

Headspace Incubation: a. Place the vial in the autosampler's incubator. b. Incubate at a

controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatile

compounds to partition into the headspace.

GC-MS Analysis: a. Injection: The automated system injects a known volume of the

headspace gas into the GC inlet. b. Separation: Use a non-polar or semi-polar capillary

column (e.g., DB-5ms, DB-WAX) suitable for separating volatile sulfur compounds. c. Oven

Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g.,

250°C) to elute the compounds. d. MS Detection: Operate the mass spectrometer in

Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic

ions of BMS (e.g., m/z 91, 138).[3]

Quantification: a. Create a calibration curve by analyzing headspace vials containing known

concentrations of a BMS standard and the internal standard. b. Calculate the concentration
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of BMS in the sample by comparing its peak area ratio (to the internal standard) against the

calibration curve.
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Caption: HS-GC-MS Workflow for Benzyl Methyl Sulfide Quantification.

Safety and Handling
While BMS is considered safe for its intended use in food, the concentrated material requires

careful handling in a laboratory or manufacturing setting.

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety

glasses.[10]

Ventilation: Handle in a well-ventilated area or under a fume hood to avoid inhalation of the

concentrated aroma.

Storage: Store in a cool, dry place away from direct sunlight and strong oxidizing agents, in

tightly sealed containers.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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